3-Chloro-N-methoxy-N-methylbenzamide
Overview
Description
3-Chloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a methoxy group and a methyl group, and the benzene ring is substituted with a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Formation of Acid Chloride: 3-chlorobenzoic acid is treated with thionyl chloride (SOCl2) to form 3-chlorobenzoyl chloride.
Amidation: The 3-chlorobenzoyl chloride is then reacted with N-methoxy-N-methylamine in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chlorobenzoic acid and N-methoxy-N-methylamine.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted benzamides.
Hydrolysis: 3-chlorobenzoic acid and N-methoxy-N-methylamine.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
3-Chloro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the amide nitrogen can influence the compound’s binding affinity and selectivity towards these targets. The chlorine atom on the benzene ring can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: Lacks the chlorine substitution on the benzene ring.
3-Chlorobenzamide: Lacks the methoxy and methyl substitutions on the amide nitrogen.
N-Methylbenzamide: Lacks both the chlorine substitution on the benzene ring and the methoxy substitution on the amide nitrogen.
Uniqueness
3-Chloro-N-methoxy-N-methylbenzamide is unique due to the combination of its chlorine, methoxy, and methyl substitutions. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEZXKIADRCNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624746 | |
Record name | 3-Chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145959-21-3 | |
Record name | 3-Chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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